molecular formula C16H16N4O2S B5856020 benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate

benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate

Cat. No. B5856020
M. Wt: 328.4 g/mol
InChI Key: FXNJKSQPYUPVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate, also known as DMTPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. DMTPA is a heterocyclic compound that contains a triazole ring and a pyrimidine ring, making it an important molecule for drug discovery and development. In

Mechanism of Action

The mechanism of action of benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in DNA synthesis and repair. benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have antifungal and antibacterial properties by disrupting the cell membrane of fungi and bacteria.
Biochemical and Physiological Effects:
benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate has been shown to have a low toxicity profile in vitro and in vivo studies. It has been found to be stable in human plasma and has a long half-life, making it a potential candidate for drug development. benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate has been shown to have a high affinity for DNA and RNA, which may contribute to its anticancer and antifungal properties.

Advantages and Limitations for Lab Experiments

One advantage of benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate is its potential use as a photosensitizer in photodynamic therapy. It has been found to be effective in killing cancer cells in vitro and in vivo studies. Another advantage is its low toxicity profile, which makes it a potential candidate for drug development. However, one limitation of benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate. One direction is to investigate its potential use as a photosensitizer in photodynamic therapy for various types of cancer. Another direction is to study its mechanism of action in more detail to better understand its anticancer, antifungal, and antibacterial properties. Additionally, benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate could be further modified to improve its solubility and bioavailability, making it a more effective drug candidate.

Synthesis Methods

The synthesis of benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate involves the reaction of 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol with benzyl chloroacetate in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain pure benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate.

Scientific Research Applications

Benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate has shown potential applications in various fields of scientific research. It is an important molecule for drug discovery and development due to its ability to interact with biological targets. benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate has been studied for its anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment.

properties

IUPAC Name

benzyl 2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-11-8-12(2)20-15(17-11)18-16(19-20)23-10-14(21)22-9-13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNJKSQPYUPVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC(=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetate

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